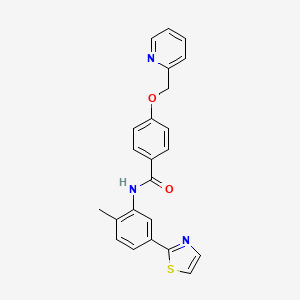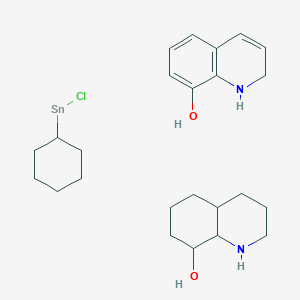
1,2,3,4,4a,5,6,7,8,8a-decahydroquinolin-8-ol;chloro(cyclohexyl)tin;1,2-dihydroquinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,4a,5,6,7,8,8a-decahydroquinolin-8-ol; chloro(cyclohexyl)tin; 1,2-dihydroquinolin-8-ol is a complex organic compound with a unique structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of multiple functional groups and a tin atom in its structure makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,4a,5,6,7,8,8a-decahydroquinolin-8-ol; chloro(cyclohexyl)tin; 1,2-dihydroquinolin-8-ol involves multiple steps. The starting materials typically include quinoline derivatives and organotin compounds. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product. For example, the use of palladium catalysts and anhydrous conditions can be crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures the consistency and quality of the compound produced on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,4a,5,6,7,8,8a-decahydroquinolin-8-ol; chloro(cyclohexyl)tin; 1,2-dihydroquinolin-8-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinolinone derivatives.
Reduction: Reduction reactions using hydrogen gas and metal catalysts can convert the compound into its fully saturated form.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, sodium borohydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications in pharmaceuticals and materials science.
Scientific Research Applications
1,2,3,4,4a,5,6,7,8,8a-decahydroquinolin-8-ol; chloro(cyclohexyl)tin; 1,2-dihydroquinolin-8-ol has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and cellular processes.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial agent and in the development of new drugs.
Industry: In the industrial sector, the compound can be used in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1,2,3,4,4a,5,6,7,8,8a-decahydroquinolin-8-ol; chloro(cyclohexyl)tin; 1,2-dihydroquinolin-8-ol involves its interaction with specific molecular targets. The presence of the tin atom allows the compound to form stable complexes with various biomolecules, influencing their activity and function. The compound can also interact with cellular membranes, affecting their permeability and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-: This compound shares a similar hydrocarbon backbone but lacks the tin atom, making it less versatile in certain applications.
2-Isopropenyl-4a,8-dimethyl-1,2,3,4,4a,5,6,7-octahydronaphthalene: Another similar compound with a different functional group arrangement, leading to distinct chemical properties.
Uniqueness
The uniqueness of 1,2,3,4,4a,5,6,7,8,8a-decahydroquinolin-8-ol; chloro(cyclohexyl)tin; 1,2-dihydroquinolin-8-ol lies in its combination of a quinoline backbone with a tin atom. This combination provides a unique set of chemical properties, making it valuable for a wide range of applications in research and industry.
Properties
CAS No. |
18660-31-6 |
|---|---|
Molecular Formula |
C24H37ClN2O2Sn |
Molecular Weight |
539.7 g/mol |
IUPAC Name |
1,2,3,4,4a,5,6,7,8,8a-decahydroquinolin-8-ol;chloro(cyclohexyl)tin;1,2-dihydroquinolin-8-ol |
InChI |
InChI=1S/C9H17NO.C9H9NO.C6H11.ClH.Sn/c2*11-8-5-1-3-7-4-2-6-10-9(7)8;1-2-4-6-5-3-1;;/h7-11H,1-6H2;1-5,10-11H,6H2;1H,2-6H2;1H;/q;;;;+1/p-1 |
InChI Key |
CTCCSSWKWFFPEI-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC(CC1)[Sn]Cl.C1CC2CCCNC2C(C1)O.C1C=CC2=C(N1)C(=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


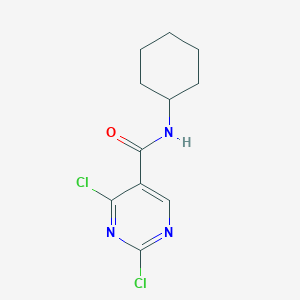

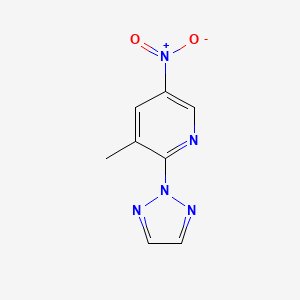
![2-methyl-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B13988027.png)

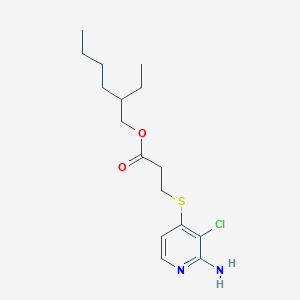
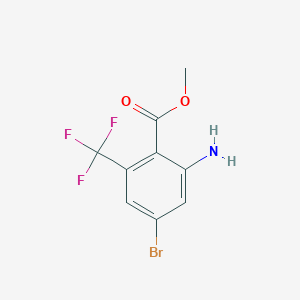
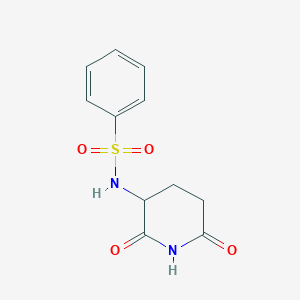
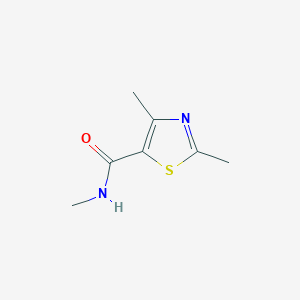
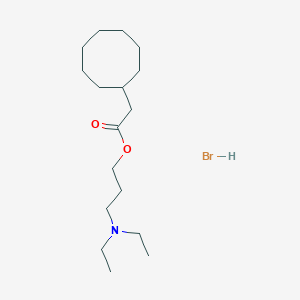
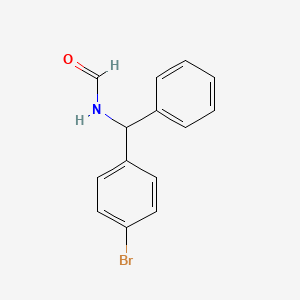
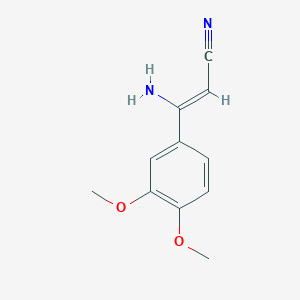
![1-Methyl-4-[(1-nitropropyl)sulfonyl]benzene](/img/structure/B13988092.png)
